molecular formula C13H14ClN3O B2603315 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline CAS No. 2202037-14-5

6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline

Cat. No.: B2603315
CAS No.: 2202037-14-5
M. Wt: 263.73
InChI Key: KUYIVSNNILXXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . The compound also contains a pyrrolidine ring, another type of nitrogen-containing heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis process also includes the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinazoline ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the properties of the substituents and their presence and position on the quinazoline and pyrrolidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the properties of the substituents and their presence and position on the quinazoline and pyrrolidine rings .

Scientific Research Applications

Aldose Reductase Inhibitory Activity

Quinazoline derivatives have been investigated for their aldose reductase inhibitory activity, which is significant for managing complications associated with diabetes. For instance, 6'-halogenated quinazoline derivatives demonstrated potent in vitro and in vivo inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. This research suggests a potential application of quinazoline derivatives in studying and managing diabetic complications through the inhibition of aldose reductase (Yamagishi et al., 1992).

Histamine H4 Receptor Inverse Agonists

Quinazoline derivatives have been identified as potent histamine H4 receptor inverse agonists. This activity is relevant in the context of inflammatory and immune-related conditions. The discovery and optimization of quinazoline-containing compounds have led to the identification of molecules with significant affinity for the histamine H4 receptor, offering a potential pathway for researching anti-inflammatory and immune-modulating therapies (Smits et al., 2008).

Phosphodiesterase Inhibition

Research on quinazoline derivatives has also uncovered their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. This activity is particularly relevant for cardiovascular research and the exploration of therapies for vascular diseases. Compounds with specific substitutions on the quinazoline nucleus exhibited potent and selective inhibitory activities toward cGMP-PDE, suggesting a role in vasodilation and cardiovascular health (Takase et al., 1994).

Antimicrobial and Antioxidant Properties

Some quinazoline derivatives have shown promising antimicrobial and antioxidant properties. These findings are crucial for the development of new antimicrobial agents and antioxidants. The exploration of quinazoline derivatives in this context can contribute to the discovery of novel compounds with potential applications in infectious diseases and oxidative stress-related conditions (Kumar et al., 2011).

Anti-inflammatory Activity

Quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activity. This research is essential for identifying new therapeutic agents for treating inflammatory conditions. The synthesis and investigation of novel quinazoline derivatives have led to compounds showing significant anti-inflammatory activity, highlighting the potential of quinazoline derivatives in anti-inflammatory research (Srivastav et al., 2009).

Future Directions

The future directions in the research and development of “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship of these compounds .

Properties

IUPAC Name

6-chloro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-17-5-4-10(7-17)18-13-11-6-9(14)2-3-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYIVSNNILXXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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